
5-Bromo-2-(iodomethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(iodomethyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(iodomethyl)-4-methylpyridine typically involves halogenation reactions. One common method is the bromination of 2-(iodomethyl)-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(iodomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(iodomethyl)-4-methylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(iodomethyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative with similar reactivity and applications in organic synthesis.
2-Bromo-4-methylpyridine: Lacks the iodine atom but shares similar chemical properties and reactivity.
4-Bromo-2-(iodomethyl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
5-Bromo-2-(iodomethyl)-4-methylpyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and enable a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in medicinal chemistry.
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
5-bromo-2-(iodomethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7BrIN/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,3H2,1H3 |
InChI Key |
PPKILFMFSUCOIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



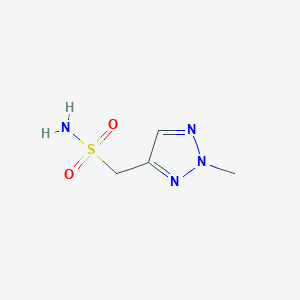
![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
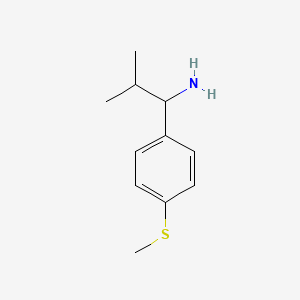
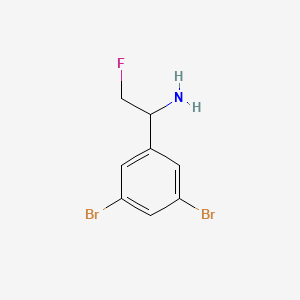
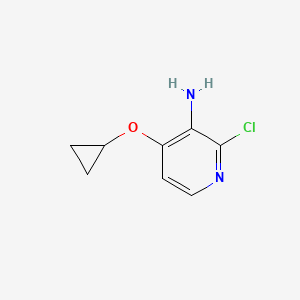
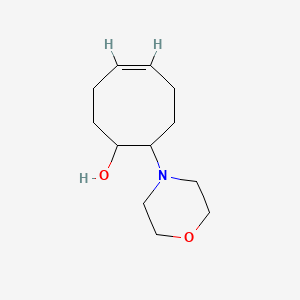

![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13252316.png)
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)




